methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate
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Overview
Description
Methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a complex organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzylamine with 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester: Another benzoxazine derivative with similar structural features.
2H-benzo[b][1,4]oxazin-3(4H)-one derivatives: Known for their antitumor activities.
Uniqueness
Methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
Methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate (CAS Number: 853893-31-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, synthesized derivatives, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 321.36 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that derivatives of oxazinyl compounds exhibit significant antimicrobial properties. For instance, a study on synthesized oxazinyl flavonoids demonstrated their effectiveness against various pathogenic fungi and bacteria. The compounds were evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing promising results against tested strains .
Antioxidant Properties
The antioxidant activity of this compound was assessed using various assays such as DPPH radical scavenging and reducing power tests. These assays indicated that the compound possesses substantial antioxidant capacity, which is crucial in mitigating oxidative stress-related diseases .
Cytotoxicity and Cancer Research
In cancer research contexts, compounds similar to this compound have been studied for their cytotoxic effects on cancer cell lines. Specific derivatives showed selective toxicity towards cancer cells while sparing normal cells. For example, studies indicated that certain oxazinyl flavonoids could inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that it may enhance the expression of potassium chloride cotransporter 2 (KCC2), a protein critical for neuronal function and stability. This suggests a potential therapeutic application in neurological disorders where KCC2 expression is compromised .
Study 1: Antimicrobial Efficacy
A study published in 2024 synthesized a series of oxazinyl flavonoids based on the structure of this compound. The antimicrobial activity was tested against various pathogens using broth microdilution methods. The results indicated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Study 2: Antioxidant Activity Assessment
Another research effort focused on evaluating the antioxidant properties of this compound through in vitro assays. The DPPH scavenging assay revealed that this compound demonstrated a significant reduction in DPPH radical concentration compared to control samples.
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 2-[9-[(4-methoxyphenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate |
InChI |
InChI=1S/C23H23NO6/c1-14-17-8-9-20-19(22(17)30-23(26)18(14)10-21(25)28-3)12-24(13-29-20)11-15-4-6-16(27-2)7-5-15/h4-9H,10-13H2,1-3H3 |
InChI Key |
FSBYFGXKNKSFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)OC)CC(=O)OC |
Origin of Product |
United States |
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